molecular formula C22H41N B15165464 4-Heptadecylidene-5-methyl-3,4-dihydro-2H-pyrrole CAS No. 608135-02-0

4-Heptadecylidene-5-methyl-3,4-dihydro-2H-pyrrole

Cat. No.: B15165464
CAS No.: 608135-02-0
M. Wt: 319.6 g/mol
InChI Key: YTIMJDBYTSJTGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Heptadecylidene-5-methyl-3,4-dihydro-2H-pyrrole is a chemical compound with the molecular formula C22H41N. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by a long heptadecylidene side chain and a methyl group attached to the pyrrole ring, making it a unique and interesting molecule for various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Heptadecylidene-5-methyl-3,4-dihydro-2H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction between a 1,4-dicarbonyl compound and an amine. In this case, the reaction between a heptadecylidene-substituted 1,4-dicarbonyl compound and methylamine under acidic conditions can yield the desired pyrrole derivative .

Another method involves the use of 2,5-dimethoxytetrahydrofuran and a suitable amine in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and provides good yields of the desired pyrrole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

4-Heptadecylidene-5-methyl-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Heptadecylidene-5-methyl-3,4-dihydro-2H-pyrrole has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Heptadecylidene-5-methyl-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-Heptadecylidene-5-methyl-3,4-dihydro-2H-pyrrole can be compared with other pyrrole derivatives, such as:

Properties

CAS No.

608135-02-0

Molecular Formula

C22H41N

Molecular Weight

319.6 g/mol

IUPAC Name

4-heptadecylidene-5-methyl-2,3-dihydropyrrole

InChI

InChI=1S/C22H41N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-20-23-21(22)2/h18H,3-17,19-20H2,1-2H3

InChI Key

YTIMJDBYTSJTGL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC=C1CCN=C1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.